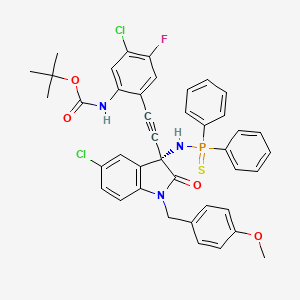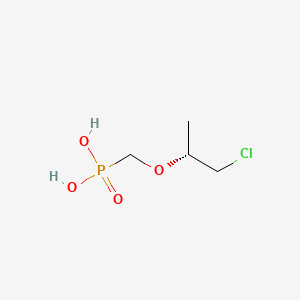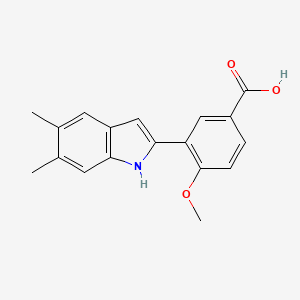![molecular formula C9H8IN3O2 B11832907 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)
3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom, two methyl groups, and a nitro group attached to the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of a pyrrolo[2,3-b]pyridine precursor, followed by nitration and methylation steps. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to achieve the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific sites on proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom but shares similar core structure and functional groups.
3-bromo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure with bromine instead of iodine.
3-chloro-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure with chlorine instead of iodine.
Uniqueness
The presence of the iodine atom in 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine imparts unique reactivity and binding properties compared to its bromine or chlorine analogs. This can result in different biological activities and applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C9H8IN3O2 |
|---|---|
Molekulargewicht |
317.08 g/mol |
IUPAC-Name |
3-iodo-1,4-dimethyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8IN3O2/c1-5-7(13(14)15)3-11-9-8(5)6(10)4-12(9)2/h3-4H,1-2H3 |
InChI-Schlüssel |
CJTZXVUIVJPJMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CN(C2=NC=C1[N+](=O)[O-])C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11832824.png)
![Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-](/img/structure/B11832826.png)

![Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-](/img/structure/B11832832.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11832837.png)
![1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11832849.png)


![4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol](/img/structure/B11832874.png)





